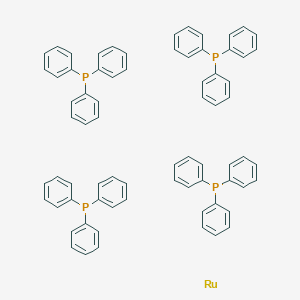

Dihydridotetrakis(triphenylphosphin)ruthenium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ruthenium;triphenylphosphane is a useful research compound. Its molecular formula is C72H66P4Ru+4 and its molecular weight is 1156.3 g/mol. The purity is usually 95%.

The exact mass of the compound Dihydridotetrakis(triphenylphosphine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ruthenium;triphenylphosphane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ruthenium;triphenylphosphane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Dihydridotetrakis(triphenylphosphin)ruthenium(II) dient als leistungsstarker Katalysator in der organischen Synthese. Es ermöglicht eine Vielzahl von Reaktionen, darunter:

- Hydratisierung von Nitrilen: Wandelt Nitrile in Amide um, die wertvolle Zwischenprodukte in der pharmazeutischen Synthese sind .

- Isomerisierung von Alkinen: Wandelt terminale Alkine in interne Alkine um und ermöglicht so den Zugang zu verschiedenen Molekülstrukturen .

- Knoevenagel-Reaktionen: Unterstützt die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für den Aufbau komplexer organischer Moleküle entscheidend sind .

- Konjugierte Additionen: Ermöglicht die Addition von Nukleophilen an elektronenarme Alkene, ein wichtiger Schritt in der Synthese vieler organischer Verbindungen .

- Transferhydrierung: Bietet eine sicherere Alternative zu traditionellen Hydrierungsmethoden, indem Wasserstoff von einem Donormolekül übertragen wird .

Medizinische Chemie

In der medizinischen Chemie wird dieser Katalysator zur Synthese bioaktiver Moleküle verwendet. Seine Fähigkeit, Bindungsbildungsreaktionen unter milden Bedingungen zu fördern, ist besonders vorteilhaft für die Herstellung empfindlicher Arzneimittel .

Materialwissenschaften

Die Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften. Sie kann verwendet werden, um Polymere und Materialien zu synthetisieren, die eine präzise molekulare Architektur erfordern .

Umweltwissenschaften

In den Umweltwissenschaften trägt Dihydridotetrakis(triphenylphosphin)ruthenium(II) zur Schaffung von chemischen Prozessen bei, die umweltfreundlicher sind. Es wird in Reaktionen eingesetzt, die weniger gefährliche Nebenprodukte bilden und mildere Reaktionsbedingungen erfordern .

Analytische Chemie

Dieser Rutheniumkomplex wird in der analytischen Chemie als Katalysator für Reaktionen eingesetzt, die zur Detektion oder Quantifizierung anderer Substanzen verwendet werden können. Seine Spezifität und Effizienz machen es zu einem wertvollen Werkzeug in verschiedenen analytischen Anwendungen .

Katalyse

Die Verbindung wird in der Katalyseforschung umfassend eingesetzt, um neue katalytische Prozesse zu entwickeln. Seine Fähigkeit, eine Reihe von Reaktionen zu katalysieren, macht es zu einem interessanten Forschungsgegenstand zur Verbesserung industrieller chemischer Prozesse

Wirkmechanismus

Target of Action

Dihydridotetrakis(triphenylphosphine)ruthenium(II) primarily targets olefins such as ethylene, propylene, styrene, and butadiene . These olefins play a crucial role in various chemical reactions, serving as the building blocks for polymers and other complex organic compounds.

Mode of Action

This compound interacts with its targets (olefins) to form olefin-coordinated complexes of the type, Ru(olefin)(PPh3)3 . This interaction results in the transformation of the olefins, leading to the formation of new compounds.

Biochemical Pathways

The affected biochemical pathways involve the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation . These pathways are critical for various chemical syntheses, and their alteration can lead to the production of different end products.

Pharmacokinetics

As a catalyst, it’s likely that its bioavailability is influenced by factors such as its form, purity, and storage conditions .

Result of Action

The action of Dihydridotetrakis(triphenylphosphine)ruthenium(II) results in the formation of new compounds through the hydrogenation of olefins . This can lead to significant changes at the molecular and cellular levels, depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of Dihydridotetrakis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the presence of molecular hydrogen can lead to the formation of tetrahydridotris(triphenylphosphine)ruthenium, RuH4(PPh3)3, and the release of alkane at room temperature . Furthermore, its storage temperature (2~8C) can also impact its stability and effectiveness .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Dihydridotetrakis(triphenylphosphine)ruthenium(II) are primarily related to its role as a catalyst in various reactions. It has been found to catalyze the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation

Molecular Mechanism

The molecular mechanism of Dihydridotetrakis(triphenylphosphine)ruthenium(II) is primarily related to its role as a catalyst. It is known to facilitate various reactions, including the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation

Eigenschaften

CAS-Nummer |

19529-00-1 |

|---|---|

Molekularformel |

C72H66P4Ru+4 |

Molekulargewicht |

1156.3 g/mol |

IUPAC-Name |

ruthenium dihydride;triphenylphosphanium |

InChI |

InChI=1S/4C18H15P.Ru.2H/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;;;/p+4 |

InChI-Schlüssel |

RXFATFKBDIQXLS-UHFFFAOYSA-R |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] |

Kanonische SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[RuH2] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.